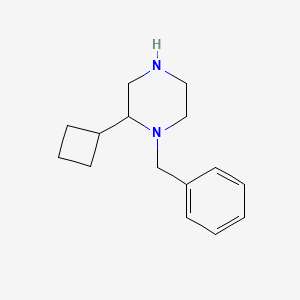

1-Benzyl-2-cyclobutylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-2-cyclobutylpiperazine is a versatile small molecule scaffold with the molecular formula C15H22N2 and a molecular weight of 230.3 g/mol . This compound is part of the piperazine family, which is known for its wide range of applications in medicinal chemistry and drug development.

Métodos De Preparación

The synthesis of 1-Benzyl-2-cyclobutylpiperazine typically involves the reaction of piperazine with benzyl chloride and cyclobutyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Análisis De Reacciones Químicas

1-Benzyl-2-cyclobutylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

1-Benzyl-2-cyclobutylpiperazine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-cyclobutylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to modulate the activity of these targets, leading to various biological effects. For example, it may act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives, influencing neurotransmitter levels and signaling pathways .

Comparación Con Compuestos Similares

1-Benzyl-2-cyclobutylpiperazine can be compared with other similar compounds, such as:

1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

1-Cyclobutylpiperazine: Studied for its potential therapeutic applications and biological activities.

1-Benzyl-4-methylpiperazine: Investigated for its effects on various biological systems and potential use in drug development.

Actividad Biológica

1-Benzyl-2-cyclobutylpiperazine (CAS Number: 2241142-20-9) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound serves as a versatile scaffold for drug development, particularly in the context of neurological and psychiatric disorders. Its structure consists of a piperazine ring substituted with a benzyl group and a cyclobutyl group, which contributes to its unique pharmacological properties.

- Molecular Formula : C15H22N2

- Molecular Weight : 230.3 g/mol

The synthesis of this compound typically involves the reaction of piperazine with benzyl chloride and cyclobutyl bromide, utilizing bases like sodium hydroxide to facilitate nucleophilic substitution reactions. The compound can undergo various chemical transformations, including oxidation and reduction, which are critical for its functionalization in drug design .

This compound is believed to interact primarily with serotonergic and dopaminergic receptor systems. Preliminary studies suggest that it may act as a dopamine D2 receptor antagonist, exhibiting significant antipsychotic activity. For instance, it has been reported to be approximately 13 times more potent than haloperidol and 408 times more potent than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in animal models .

Table 1: Comparative Potency of this compound

| Compound | Potency (relative to metoclopramide) |

|---|---|

| This compound | 408x |

| Haloperidol | 13x |

| Metoclopramide | 1x |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antipsychotic Effects : As mentioned, the compound shows strong antagonistic activity at dopamine D2 receptors, making it a candidate for treating schizophrenia and other psychotic disorders.

- Cognitive Enhancement : Studies on related compounds have suggested potential cognitive-enhancing effects through modulation of serotonergic pathways, particularly targeting the 5-HT6 receptor . This receptor is implicated in cognitive processes such as memory and learning.

- Antitumor Activity : Although less studied, preliminary findings indicate that N-benzyl substituted heterocycles can exhibit antiproliferative effects by modulating mTORC1 activity and influencing autophagy pathways .

Case Study 1: Antipsychotic Activity

In a controlled study involving rodent models, this compound was administered to evaluate its effects on apomorphine-induced behaviors. The results demonstrated significant reductions in stereotyped behaviors compared to control groups, highlighting its potential as an effective antipsychotic agent.

Case Study 2: Cognitive Function Improvement

Another study focused on the impact of this compound on cognitive deficits induced by scopolamine. The administration of this compound showed promise in reversing memory impairments, suggesting its utility in treating cognitive decline associated with aging or neurodegenerative diseases.

Propiedades

IUPAC Name |

1-benzyl-2-cyclobutylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-9-16-11-15(17)14-7-4-8-14/h1-3,5-6,14-16H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONPNNOADUCNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.